molecular formula C11H12ClNO5 B2782492 2-[(Chloroacetyl)amino]-4,5-dimethoxybenzoic acid CAS No. 219527-54-5

2-[(Chloroacetyl)amino]-4,5-dimethoxybenzoic acid

Cat. No. B2782492
CAS RN: 219527-54-5
M. Wt: 273.67
InChI Key: JIWBQNHBYOKMFC-UHFFFAOYSA-N
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Description

The compound “2-[(Chloroacetyl)amino]-4,5-dimethoxybenzoic acid” is a chemical compound with a molecular weight of 273.67 . It is also known as 2-(2-chloroacetamido)benzoic acid .


Synthesis Analysis

The synthesis of compounds similar to “2-[(Chloroacetyl)amino]-4,5-dimethoxybenzoic acid” often involves reactions with acyl chlorides . For instance, the reaction between ethanoyl chloride and amines is a common method for synthesizing related compounds .


Molecular Structure Analysis

The molecular structure of “2-[(Chloroacetyl)amino]-4,5-dimethoxybenzoic acid” can be represented by the InChI code: 1S/C9H8ClNO3/c10-5-8(12)11-7-4-2-1-3-6(7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) .


Chemical Reactions Analysis

The compound “2-[(Chloroacetyl)amino]-4,5-dimethoxybenzoic acid” can participate in various chemical reactions. For instance, it can react with proteins via a unique multistep mechanism involving a nucleophilic attack on the carbon atom by the lone pair on the nitrogen atom in the ethylamine .


Physical And Chemical Properties Analysis

The compound “2-[(Chloroacetyl)amino]-4,5-dimethoxybenzoic acid” is a solid at room temperature . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Biological Activity

2-[(Chloroacetyl)amino]-4,5-dimethoxybenzoic acid is a compound involved in various chemical syntheses and biological studies. It serves as an intermediate in the synthesis of N-substituted-3-chloro-2-azetidinones, which exhibit good to moderate antibacterial activity against a range of microorganisms, including Staphylococcus aureus, Bacillus subtilis, Psuedomonas aeruginosa, and Escherichia coli. These compounds are also explored for their antifungal activities, although they have not shown significant activity against the tested fungal species (Chavan & Pai, 2007).

Unnatural Amino Acid Mimics and β-Sheetlike Hydrogen-Bonded Dimers

Another research avenue involves the creation of unnatural amino acids that mimic a tripeptide β-strand, contributing to the formation of β-sheetlike hydrogen-bonded dimers. This is significant for the development of peptide synthesis techniques and could impact the study of protein folding and structure (Nowick et al., 2000).

Anti-Inflammatory Applications

5-Substituted benzo[b]thiophene derivatives, synthesized using 2-[(Chloroacetyl)amino]-4,5-dimethoxybenzoic acid, have shown potent anti-inflammatory activity. This highlights its potential use in developing new anti-inflammatory drugs, showcasing the compound's significance in medicinal chemistry (Radwan, Shehab, & El-Shenawy, 2009).

Solid-State Chemistry and Halogen Bonds

Research on molecular salts and cocrystals of related compounds, such as 2-chloro-4-nitrobenzoic acid, underscores the role of halogen bonds alongside hydrogen bonds in crystal engineering. This area of study is pertinent for designing new materials with specific physical properties, indicating the broader applicability of 2-[(Chloroacetyl)amino]-4,5-dimethoxybenzoic acid in solid-state chemistry and material science (Oruganti et al., 2017).

Safety and Hazards

While specific safety and hazard information for “2-[(Chloroacetyl)amino]-4,5-dimethoxybenzoic acid” is not available, related compounds such as chloroacetyl chloride are known to be hazardous. They can cause severe skin burns and eye damage, and may be corrosive to metals .

Mechanism of Action

Target of Action

A related compound, lidocaine, is known to act as a local anesthetic by blocking sodium channels in neurons

Mode of Action

The exact mode of action of 2-[(Chloroacetyl)amino]-4,5-dimethoxybenzoic acid is currently unknown. It is known that chloroacetyl groups can react with cysteine residues in proteins, forming covalent bonds . This could potentially lead to changes in protein function, but the specific interactions and resulting changes would depend on the protein targets of the compound.

properties

IUPAC Name

2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO5/c1-17-8-3-6(11(15)16)7(4-9(8)18-2)13-10(14)5-12/h3-4H,5H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWBQNHBYOKMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)CCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Chloroacetyl)amino]-4,5-dimethoxybenzoic acid

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